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molecular formula C12H17NO2 B2542623 Methyl 3-(benzyl(methyl)amino)propanoate CAS No. 17946-01-9

Methyl 3-(benzyl(methyl)amino)propanoate

Cat. No. B2542623
M. Wt: 207.273
InChI Key: KFBMLSVBKSZULA-UHFFFAOYSA-N
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Patent
US05827881

Procedure details

A! Using N-methylbenzylamine (53 ml, 0.41 mole) and methyl acrilate (184 ml, 2.05 mole) in 430 ml of methanol, according to the procedure of Example 15,A!, there were obtained 85 g (quantitative yield) of methyl 3-(N-methyl-N-benzylamino)propanoate which was used as such in the next step.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>CO>[CH3:1][N:2]([CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
184 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
430 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=CC=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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